

physical and chemical properties of 2-Methyl-1,3-cyclopentanedione

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Compound of Interest

Compound Name: 2-Methyl-1,3-cyclopentanedione

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An In-depth Technical Guide to **2-Methyl-1,3-cyclopentanedione**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of **2-Methyl-1,3-cyclopentanedione** (CAS No. 765-69-5), a versatile intermediate in organic synthesis.

Chemical and Physical Properties

2-Methyl-1,3-cyclopentanedione is an organic compound featuring a five-membered ring with a methyl substituent and two ketone functional groups.^[1] It typically appears as a beige powder or solid.^{[2][3]} The compound is stable under normal storage conditions, which recommend a cool, dry, and well-ventilated area in a tightly sealed container.^{[2][4]}

Quantitative Data Summary

The key physical and chemical properties of **2-Methyl-1,3-cyclopentanedione** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ O ₂	[5] [6]
Molecular Weight	112.13 g/mol	[5] [7]
Appearance	Beige Powder Solid	[2] [3]
Melting Point	212-216 °C	[7] [8] [9]
Boiling Point	213 °C (estimate)	[8]
Density	1.0795 (rough estimate)	[8]
Solubility	Soluble in water and hot methanol. [4] [7]	[4] [7]

Table 2: Spectroscopic Data

Spectrum Type	Key Features and Notes	Source(s)
^1H NMR	The compound exists primarily in its enol form in solution. A representative spectrum shows a singlet for the methyl protons (CH_3) around 1.05 ppm, a singlet for the methylene protons (CH_2) around 2.0 ppm, and a broad singlet for the enolic proton (OH) around 10.7 ppm.	[10]
^{13}C NMR	Spectral data is available and can be accessed through chemical databases.	[11]
Mass Spectrometry (GC-MS)	The mass spectrum shows a molecular ion peak (M^+) at m/z 112.	[5][12]
Infrared (IR) Spectroscopy	IR spectra are available, typically showing characteristic peaks for $\text{C}=\text{O}$ and $\text{C}=\text{C}$ (from the enol form) stretching.	[5]

Chemical Reactivity and Synthesis

The reactivity of **2-Methyl-1,3-cyclopentanedione** is dominated by the presence of the dicarbonyl system and the acidic protons on the carbon atom between them (the C2 position). It exists in equilibrium with its enol tautomer, which significantly influences its reactivity.

This compound serves as a valuable building block in organic synthesis.[4] It is a key intermediate for the total synthesis of steroids and has been used to synthesize compounds like (\pm)- α -cuparenone, (-)-curcumanolide A, and (-)-curcumalactone.[7][8] Its ability to form chelate complexes with metal ions also makes it useful in coordination chemistry.[1][4]

A common reaction involving this dione is the Michael addition, for instance, with methyl vinyl ketone to produce 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.[\[13\]](#)[\[14\]](#)

The enolate, formed by deprotonation, acts as a potent nucleophile, readily attacking electrophiles in alkylation and acylation reactions. This C-C bond-forming capability is fundamental to its utility.

Experimental Protocols

Synthesis of 2-Methyl-1,3-cyclopentanedione via Intramolecular Cyclization

This procedure is adapted from a known synthesis involving the intramolecular cyclization of ethyl 4-oxohexanoate.[\[15\]](#)[\[16\]](#)

1. Preparation of Sodium Methoxide:

- In a two-necked flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 23 g (1.0 mole) of freshly cut, clean sodium in small pieces to 203 g of methanol.
- The rate of addition should be controlled to maintain a gentle reflux.
- Stir the mixture until all the sodium has completely reacted.[\[15\]](#)[\[16\]](#)

2. Cyclization Reaction:

- To the freshly prepared sodium methoxide suspension, add 300 ml of xylene.
- Add a solution of 100 g (0.633 mole) of ethyl 4-oxohexanoate in 200 ml of xylene to the vigorously stirred suspension over a period of 25 minutes.[\[15\]](#)
- Throughout the addition, continuously distill the solvent, maintaining a vapor temperature of 134–137°C to drive the reaction to completion.[\[15\]](#)

3. Workup and Isolation:

- After the reaction is complete, cool the orange-colored mixture to room temperature.

- Add 165 ml of water with vigorous stirring, which should result in two clear phases.[15]
- Cool the mixture in an ice bath and acidify by adding 82 ml of 12 N hydrochloric acid with continued vigorous stirring.[15]
- Stir the mixture at 0°C for an additional 1.5 hours to allow for complete precipitation of the product.[15]
- Collect the resulting crystalline product by suction filtration.[15]

4. Purification:

- Dissolve the crude product in approximately 750 ml of boiling water and filter the hot solution to remove any insoluble impurities.[15]
- Concentrate the filtrate to a volume of 550–600 ml.[15]
- Allow the solution to stand at 0°C overnight to crystallize.
- Collect the pure crystals by filtration and dry at 85°C. The typical yield is 70–71%.[15]

Safety and Handling

2-Methyl-1,3-cyclopentanedione is considered an irritant and may cause skin, eye, and respiratory system irritation.[4] Ingestion or inhalation may be harmful.[4] Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, protective gloves (e.g., nitrile rubber), and appropriate lab clothing to prevent skin exposure. [2][3]
- Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid breathing dust and ensure adequate ventilation.[2][17]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible substances such as strong oxidizing agents.[2][7] Keep the container tightly closed.[2]

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